molecular formula C28H46O B106021 (22E)-Ergosta-7,22-diene-3beta-ol CAS No. 17608-76-3

(22E)-Ergosta-7,22-diene-3beta-ol

Cat. No.: B106021
CAS No.: 17608-76-3
M. Wt: 398.7 g/mol
InChI Key: QOXPZVASXWSKKU-SWNLHRSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(22E)-Ergosta-7,22-diene-3β-ol is a sterol derivative characterized by a conjugated diene system at positions C-7 and C-22 (22E configuration) and a β-hydroxyl group at C-3. Its molecular formula is C₂₈H₄₆O (molecular weight: 398.67) . This compound is widely distributed in fungi, including Fusarium chlamydosporum , Trametes cubensis , and Trogia venenata . Key bioactivities include:

  • Cell cycle arrest: Demonstrated in cancer cells, attributed to its steroidal backbone .
  • Anti-inflammatory activity: Moderate inhibition of 5-lipoxygenase (5-LOX; IC₅₀: 3.06–3.57 µM) .
  • Structural role: A precursor for oxidized ergosteroids (e.g., peroxides, triols) with enhanced bioactivity .

Properties

CAS No.

17608-76-3

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

IUPAC Name

(3S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-22,24-26,29H,9,11-17H2,1-6H3/b8-7+/t19-,20+,21?,22-,24+,25-,26-,27-,28+/m0/s1

InChI Key

QOXPZVASXWSKKU-SWNLHRSYSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Ergosteroids

Ergosteroids exhibit diverse biological activities depending on their oxidation states, substituents, and stereochemistry. Below is a detailed comparison:

Structural Variations and Bioactivity

Table 1: Key Structural Features and Bioactivities of Analogous Ergosteroids
Compound Name Structural Features Natural Source Bioactivity
(22E)-Ergosta-7,22-diene-3β-ol 3β-OH, Δ⁷,²²ᴱ Fusarium, Trametes spp. Cell cycle arrest , 5-LOX inhibition
(22E,24R)-Ergosta-7,22-diene-3β,5α,6β-triol 3β,5α,6β-OH Neosartorya pseudofischeri, Aspergillus spp. Antitumor (H22 tumors) , cytotoxic (IC₅₀ < 10 µM)
5α,8α-Epidioxy-(22E)-ergosta-6,22-dien-3β-ol 5α,8α-epidioxy, 3β-OH Trogia venenata, Ganoderma mastoporum Cytotoxicity against A549 and K562 cells
(22E,24S)-Ergosta-7,22-dien-3β,5α-diol-6,5-olide 7-membered lactone B ring, 3β,5α-OH Spongia sp. Structural novelty; uncharacterized activity
3β,5α,9α-Trihydroxy-(22E,24R)-ergosta-7,22-dien-6-one 3β,5α,9α-OH, C-6 ketone Neosartorya pseudofischeri Enhanced cytotoxicity compared to non-ketone analogs
Ergosta-4,6,8(14),22-tetraen-3-one 3-ketone, Δ⁴,⁶,⁸,²²ᴱ Geomyces sp., Ganoderma spp. Antimicrobial and cytotoxic

Impact of Functional Groups

  • Hydroxylation: C-5α and C-6β hydroxylation (e.g., triol derivatives) enhances antitumor activity by promoting apoptosis .
  • Ketones : The presence of a C-6 ketone (e.g., compound 143 ) correlates with stronger cytotoxic effects compared to hydroxylated analogs.
  • Epidioxy groups : The 5α,8α-epidioxy bridge (e.g., in Trogia venenata derivatives ) confers stability and enhances cytotoxicity via ROS generation .
  • Lactone rings : Rare seven-membered lactones (e.g., compound 3 ) may influence receptor binding but require further study.

Stereochemical and Configurational Effects

  • C-24 configuration : The 24R vs. 24S epimer (e.g., compound 3 vs. astersterol A ) affects spatial orientation, altering interactions with cellular targets.
  • Double-bond geometry : The 22E configuration is conserved in bioactive analogs, while 22Z isomers are less common and often inactive .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.